molecular formula C8H7BrFNO2 B2423797 2-Fluoro-4-methyl-5-nitrobenzyl bromide CAS No. 1803833-24-0

2-Fluoro-4-methyl-5-nitrobenzyl bromide

Cat. No. B2423797
CAS RN: 1803833-24-0
M. Wt: 248.051
InChI Key: JQPYTKHUFDLKBT-UHFFFAOYSA-N
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Description

“2-Fluoro-4-methyl-5-nitrobenzyl bromide” is a chemical compound with the molecular formula C8H7BrFNO2 . It is a yellow crystalline solid that is commonly used for various purposes in scientific experiments, such as in the synthesis of pharmaceutical intermediates and photoaffinity labeling.


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H7BrFNO2/c1-5-2-7(10)6(4-9)3-8(5)11(12)13/h2-3H,4H2,1H3 . This indicates that the compound consists of a benzene ring with fluorine, methyl, and nitro groups attached to it, along with a bromomethyl group.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 248.05 . It is a solid at room temperature . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility were not available in the sources I found.

Scientific Research Applications

Synthesis of 4H-1-Benzopyrans

2-Fluoro-5-nitrobenzyl bromide reacts with active methylene compounds in the presence of potassium carbonate, leading to the formation of 4H-1-benzopyrans. This reaction sequence is utilized in creating highly functionalized benzopyrans, providing products in 50-92% yields (Bunce, Rogers, Nago, & Bryant, 2008).

Fluorine-18 Labeling of Proteins

Fluorine-18-labeled reagents, including methyl 3-[18F]fluoro-5-nitrobenzimidate and 4-[18F]fluorophenacyl bromide, have been synthesized for covalent attachment of fluorine-18 to proteins. This process is significant in the field of nuclear medicine (Kilbourn, Dence, Welch, & Mathias, 1987).

Solvolysis of Benzyl and Benzoyl Halides

A kinetic study of the solvolysis of o-nitrobenzyl bromide in various solvents and temperatures showed that the ortho-nitro group plays a role as an internal nucleophile. This insight is essential for understanding the solvolytic reactivity of similar compounds (Park, Rhu, Kyong, & Kevill, 2019).

Synthesis of Radiopharmaceuticals

2-Fluoro-5-nitrobenzyl bromide plays a role in the synthesis of [18F]fluororinated analogs of benzamide neuroleptics. This synthesis is crucial for the development of radiopharmaceuticals used in medical imaging (Hatano, Ido, & Iwata, 1991).

Synthesis of Fluorine-18 Substituted Aromatic Aldehydes

The synthesis of various [18F]fluoroaromatic aldehydes using activated nitro precursors is reported, highlighting the application of 2-fluoro-4-methyl-5-nitrobenzyl bromide in the preparation of new radiopharmaceuticals (Lemaire et al., 1992).

Chemistry of Reporter Groups

2-Hydroxy-5-nitrobenzyl bromide (HNB-Br) chemistry is crucial for understanding the interaction with amino acid esters, demonstrating its significance in protein studies (Loudon & Koshland, 1970).

Spectrophotometric Determination of Anionic Surfactants

This compound derivatives are used in spectrophotometric determination of anionic surfactants in river waters. This application is important for environmental monitoring and analysis (Higuchi, Shimoishi, Miyata, Tǒei, & Hayami, 1980).

Safety and Hazards

“2-Fluoro-4-methyl-5-nitrobenzyl bromide” is classified as a dangerous compound. It has been assigned the signal word “Danger” and is associated with hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

1-(bromomethyl)-2-fluoro-4-methyl-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO2/c1-5-2-7(10)6(4-9)3-8(5)11(12)13/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPYTKHUFDLKBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])CBr)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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